molecular formula C22H22N4 B11318217 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11318217
M. Wt: 342.4 g/mol
InChI Key: GAMATHMWUZCITE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by methyl groups at the 3- and 5-positions, a bis(3-methylphenyl) substitution at the 2-position, and an amine group at the 7-position. Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, known for their role in targeting diverse biological pathways, including mycobacterial ATP synthase (anti-tuberculosis agents) and corticotropin-releasing factor type 1 (CRF1) receptors . Its synthesis likely involves Suzuki–Miyaura cross-coupling for aryl group introductions and amination steps, as seen in related analogs .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-14-7-5-9-18(11-14)21-17(4)22-23-16(3)13-20(26(22)25-21)24-19-10-6-8-15(2)12-19/h5-13,24H,1-4H3

InChI Key

GAMATHMWUZCITE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 3-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of fluorescent probes and materials science.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The bis(3-methylphenyl) and dimethyl groups in the target compound likely increase logP compared to MPZP (logP ~3.2) and fluorophenyl analogs (logP ~3.8). This could enhance tissue penetration but reduce solubility.
  • Metabolic Stability : Methyl groups generally resist oxidative metabolism better than halogenated or methoxy-substituted derivatives . However, bulky aryl groups may slow hepatic clearance.
  • Synthetic Accessibility : The target compound’s synthesis would require sequential Suzuki couplings for the 2- and 3-methylphenyl groups, similar to procedures in , but with boronic acids for methylphenyl introduction. Yields may vary due to steric hindrance.

Therapeutic Potential and Limitations

  • Anti-Infective Applications : While the target compound’s structure aligns with anti-M. tb scaffolds, the absence of electron-withdrawing groups (e.g., fluorine) may limit potency compared to 33 .
  • Neuropharmacology : Its lipophilicity could aid blood-brain barrier penetration, but CRF1 antagonism requires specific polar interactions absent in this derivative .
  • Safety Profile : Methyl groups typically reduce hERG channel binding risks compared to basic amines in R 121919 , suggesting a safer cardiac profile.

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